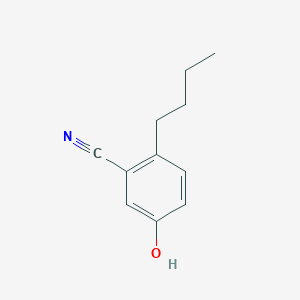
2-butyl-5-hydroxyBenzonitrile
Cat. No. B8639264
M. Wt: 175.23 g/mol
InChI Key: YWSGDVDUSCGGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04287085
Procedure details


16.0 g (0.07 mol) of the 3-bromo-4-n-butylphenol prepared in Step IV was dissolved in 70 ml of N-methyl-2-pyrrolidone. 6.5 g (0.073 mol) cuprous cyanide was added to the suspension which was refluxed for four hours. The reaction mixture was cooled to room temperature and poured into a solution of 26 g ferric chloride hexahydrate dissolved in a mixed solution of 10 ml of concentrated hydrochloric acid and 47 ml of water. The resultant solution was stirred with heating for 30 minutes at 65° C. in order to decompose nitrile complexes with cuprous bromide. Next, the suspension was poured into 300 ml of cold water, and an organic layer which separated out was extracted with ether. After the organic layer was clearned with acid, alkali and water and was dehydrated with anhydrous sodium sulfate, ether in the organic layer was distilled off. The residue was distilled under vacuum (115° C./1 mmHg) to yield 8.4 g of purified 3-cyano-4-n-butylphenol. The yield was calculated to be 68.2%.

Name
3-bromo-4-n-butylphenol
Quantity
16 g
Type
reactant
Reaction Step Two


[Compound]
Name
cuprous cyanide
Quantity
6.5 g
Type
reactant
Reaction Step Three

[Compound]
Name
ferric chloride hexahydrate
Quantity
26 g
Type
reactant
Reaction Step Four

[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH2:10][CH3:11].[CH3:13][N:14]1CCCC1=O>Cl.O>[C:13]([C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH2:10][CH3:11])#[N:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
3-bromo-4-n-butylphenol
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1CCCC)O
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Three
[Compound]
|
Name
|
cuprous cyanide
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
ferric chloride hexahydrate
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
nitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
cuprous bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
47 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for four hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating for 30 minutes at 65° C. in order
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an organic layer which separated out
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under vacuum (115° C./1 mmHg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=C(C=CC1CCCC)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

